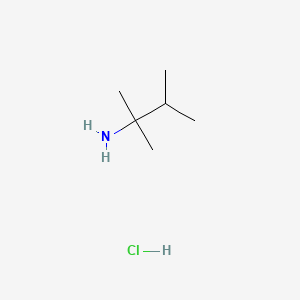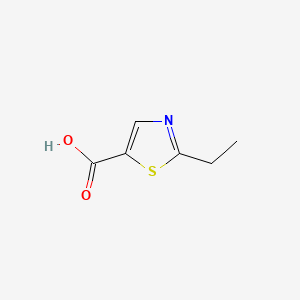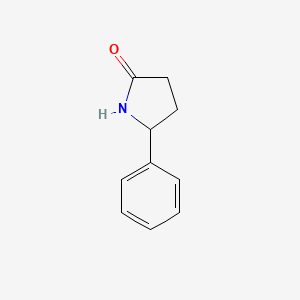
5-苯基吡咯烷-2-酮
描述
Synthesis Analysis
The synthesis of 5-Phenylpyrrolidin-2-one and related compounds involves multiple strategies, including the double reduction of cyclic sulfonamides and the use of N-Vinylpyrrolidin-2-One as a carbanion equivalent. These methods offer efficient pathways to construct the pyrrolidinone structure with the phenyl group attached, providing valuable insights into the synthetic accessibility of this compound (Evans, 2007) (Sorgi et al., 2003).
Molecular Structure Analysis
Spectroscopic analysis and computational studies play a crucial role in understanding the molecular structure of 5-Phenylpyrrolidin-2-one. Techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the structural and electronic properties of this compound, providing valuable information on its conformation and stability (Devi et al., 2018).
Chemical Reactions and Properties
5-Phenylpyrrolidin-2-one undergoes various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. These reactions include transformations under specific conditions, such as the influence of substituents on reaction kinetics and mechanisms, offering insights into the compound's chemical behavior (Hanusek et al., 2004).
Physical Properties Analysis
The physical properties of 5-Phenylpyrrolidin-2-one, including its crystalline structure and spectroscopic characteristics, are crucial for its identification and application in various fields. Studies have shown that the compound forms specific crystalline arrangements and exhibits characteristic spectroscopic patterns, contributing to our understanding of its physical attributes (Figueira et al., 2015).
科学研究应用
抗病毒应用
5-苯基吡咯烷酮衍生物已被探索其在抗病毒疗法中的潜力。例如,基于N-苯基吡咯烷的抑制剂,包括与5-苯基吡咯烷酮相关的化合物,已显示出对丙型肝炎病毒(HCV)具有出色的效力。这些化合物,特别是ABT-267,展示了低皮克摩尔EC50值,并已进入第3期临床试验,突显了它们在抗病毒研究中的重要性(DeGoey et al., 2014)。
抗肿瘤和抗微生物应用
该化合物已被用于合成新型抗肿瘤和抗微生物剂。一个具体例子是微波辅助合成(3E)-5-羟基-1-异丙基-3-[(5-甲基-2-噻吩基)亚甲基]-5-苯基吡咯烷-2-酮,该化合物在这些领域显示出显著的潜力。合成的产物具有高纯度、产率,并在环保条件下生产,展示了该化合物在药物化学中的多功能性(Azmy et al., 2018)。
衍生物和类似物的合成
5-苯基吡咯烷酮也是合成各种衍生物的关键。例如,通过ω-转氨酶催化的动力学选择性分辨合成4-苯基吡咯烷-2-酮已被报道。这个过程涉及酶催化的对映选择性氨基化反应,说明了该化合物在创造结构多样的衍生物中的实用性(Koszelewski et al., 2009)。
化学和结构分析
该化合物的结构已成为各种研究的焦点。例如,涉及合成和表征5-氧代-1-苯基吡咯啉-3-羧酸的研究使用了光谱和计算方法。这些研究提供了有关该化合物结构和热力学参数的宝贵见解,增进了我们对其化学性质的理解(Devi et al., 2018)。
属性
IUPAC Name |
5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312863 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrrolidin-2-one | |
CAS RN |
22050-10-8 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22050-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

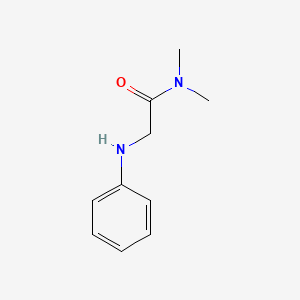
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)

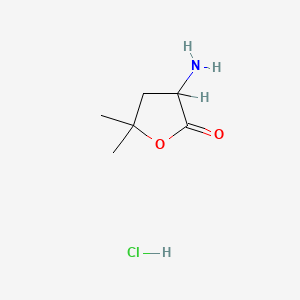
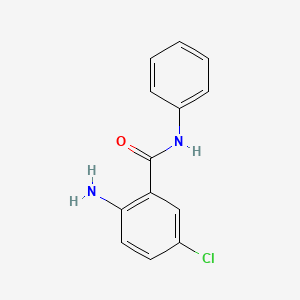
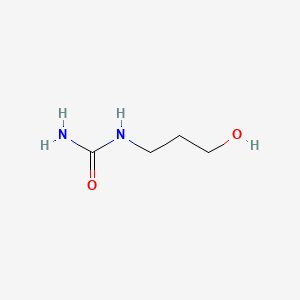
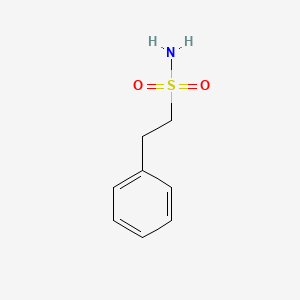
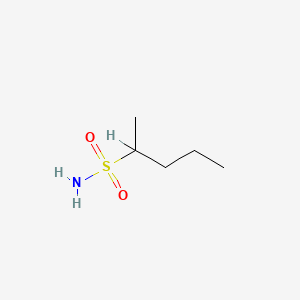
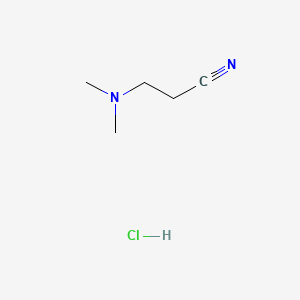
![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)


